molecular formula C13H10F3NO2S B5259913 3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide

Cat. No.: B5259913
M. Wt: 301.29 g/mol
InChI Key: PVFMDYPNJBXSMK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-fluoro-4-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the sulfonamide group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-difluoro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFMDYPNJBXSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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